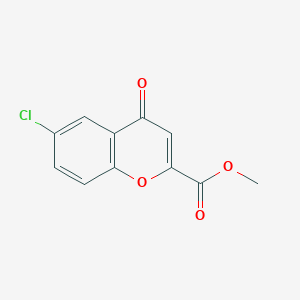

methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADCAYSHKOBAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate typically involves the reaction of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. It is also considered a synthetic intermediate within organic synthesis and a crucial component in the pharmaceutical industry.

Scientific Research Applications

- Chemistry As a building block, this compound can be employed in synthesizing more complex molecules. It possesses a reactive carbonyl group, enabling it to participate in a broad spectrum of chemical reactions .

- Biology This compound is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

- Medicine Researches explore the therapeutic potential of this compound in treating various diseases. It can interact selectively with specific enzymes, particularly esterases, influencing cellular processes. Derivatives of chromen-4-one-2-carboxylic acid are synthesized to obtain ligands .

- Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

Methyl 2-(6-chloro-4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to introduce additional functional groups.

- Reduction: Reduction reactions can modify the chromene or thiophene rings.

- Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 6-Chloro-4-Oxo-4H-Chromene-2-Carboxylate

6-Chloro-4,7-Dimethyl-2-Oxo-2H-Chromene-3-Carboxylic Acid

- Molecular Formula : C₁₂H₉ClO₄

- CAS No.: 1774901-87-9

- Key Differences : This compound features a carboxylic acid at position 3 and methyl groups at positions 4 and 5. The absence of an ester group and the presence of two methyl substituents alter electronic and steric properties .

- Properties : The carboxylic acid group increases polarity, likely improving aqueous solubility but reducing bioavailability. The methyl groups may sterically hinder interactions at the chromene core.

6-Chloro-3-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

- Molecular Formula : C₁₁H₇ClO₄

- CAS No.: 1239779-74-8

- Key Differences : A methyl group at position 3 replaces the ester moiety found in the target compound. The carboxylic acid at position 2 introduces acidity .

- Properties : The carboxylic acid enhances hydrogen-bonding capacity, which could improve binding to biological targets but reduce passive diffusion across lipid membranes.

Ethyl 6-Methyl-4-Oxo-4H-Chromene-2-Carboxylate

- Molecular Formula : C₁₃H₁₂O₄

- CAS No.: Not provided

- Key Differences : Substitution of chlorine at position 6 with a methyl group eliminates the electron-withdrawing effect of chlorine, altering the chromene ring’s electronic profile .

- Properties : The absence of chlorine may reduce electrophilicity at the chromene core, impacting reactivity in substitution or addition reactions.

Structural and Functional Group Analysis (Table 1)

Biological Activity

Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a chromone derivative characterized by the presence of a chlorine atom at the 6-position and a carboxylate group that enhances its reactivity and biological activity. The molecular structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the synthesis of more complex derivatives with enhanced biological properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study conducted at Al-Azhar University, derivatives of this compound were evaluated against various bacterial strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that certain derivatives showed significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .

Table 1: Antimicrobial Activity of Methyl 6-Chloro-4-Oxo-4H-Chromene Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Derivative A | E. coli | 0.22 |

| Derivative B | S. aureus | 0.25 |

| Derivative C | P. aeruginosa | 0.30 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from this chromone have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Kinetic studies revealed that some derivatives exhibited IC50 values indicating potent cytotoxicity .

Case Study: Cytotoxicity Evaluation

In a recent study, a series of chromone derivatives were synthesized and tested for their cytotoxic effects on the MCF-7 cell line. The results demonstrated that specific substitutions on the chromone scaffold significantly enhanced anticancer activity, with the most effective compound exhibiting an IC50 value of approximately 12 μM .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes involved in cancer progression or microbial growth, leading to its observed therapeutic effects . Molecular docking studies have further elucidated these interactions, revealing potential binding sites and affinities for various biological targets .

Q & A

Q. What are the established synthetic routes for methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and esterification steps. For example, phosphoryl oxychloride (POCl₃) is a common reagent for cyclizing precursors like substituted salicylaldehydes or coumarin derivatives. A refluxing step in POCl₃ (15 mL, 2–4 hours) followed by quenching on ice yields precipitates, which are purified via silica gel chromatography using n-hexane/ethyl acetate (8:2) . Yield optimization requires precise control of reaction time, stoichiometry, and temperature, as over-refluxing may lead to side products like decarboxylated derivatives.

Q. How is the compound characterized structurally, and what crystallographic data are available?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related chromene derivatives, triclinic crystal systems (space group P1) with unit cell parameters a = 3.824 Å, b = 6.111 Å, c = 19.962 Å, and angles α = 81.83°, β = 88.82°, γ = 87.04° have been reported . Key spectral data include:

- FTIR : C=O stretch at ~1700–1750 cm⁻¹ (ester and ketone groups).

- ¹H NMR : Aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.8–4.0 ppm.

- Mass spectrometry : Molecular ion peak at m/z ≈ 222–224 (Mr ~222.63) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced pharmacological activity?

SAR studies focus on substituent effects at positions 2, 4, and 5. For example:

- Position 6 : Chlorine substitution enhances electron-withdrawing effects, stabilizing the chromene ring and improving binding to targets like kinases or DNA topoisomerases .

- Position 2 : Ester groups (e.g., methyl vs. ethyl) modulate lipophilicity, influencing cellular uptake. Ethyl esters may improve bioavailability but reduce solubility .

Advanced SAR requires molecular docking, in vitro assays (e.g., IC₅₀ determination), and comparative analysis of analogues like ethyl 2-amino-6-(3,5-dimethoxyphenyl) derivatives .

Q. What experimental strategies resolve contradictions in spectral or crystallographic data across studies?

Contradictions may arise from polymorphism or solvent effects. Strategies include:

- Dynamic NMR : To detect conformational equilibria in solution.

- Powder X-ray diffraction (PXRD) : To confirm phase purity vs. single-crystal data .

- DFT calculations : To compare theoretical and experimental IR/UV spectra. For example, discrepancies in C=O stretching frequencies may arise from hydrogen bonding in polar solvents .

Q. How can reaction mechanisms be elucidated for side products observed during synthesis?

Mechanistic studies employ:

- Isotopic labeling : Using ¹⁸O-labeled reagents to trace oxygen incorporation in ketone/ester groups.

- Kinetic profiling : Monitoring intermediates via LC-MS at timed intervals. For example, side products like decarboxylated chromenes may form via acid-catalyzed pathways under prolonged reflux .

Q. What advanced purification techniques address challenges in isolating high-purity samples?

- Preparative HPLC : Resolves closely eluting isomers (e.g., 4-oxo vs. 2-oxo regioisomers).

- Recrystallization : Optimizing solvent polarity (e.g., ethyl acetate/hexane vs. DCM/methanol) improves crystal homogeneity .

- Chiral chromatography : For separating enantiomers if asymmetric synthesis is attempted .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C.

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .

- Arrhenius plots : Predict shelf-life by extrapolating degradation rates at elevated temperatures to room temperature.

Q. What computational tools are recommended for predicting physicochemical properties and reactivity?

- LogP calculations : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients.

- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., protein-ligand binding free energy) .

- Reactivity descriptors : Fukui indices (from DFT) identify electrophilic/nucleophilic sites prone to modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.